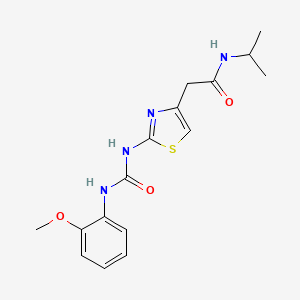

N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based compound featuring a urea linkage and an acetamide side chain. The thiazole core is substituted at the 4-position with a ureido group bearing a 2-methoxyphenyl moiety, while the acetamide side chain includes an isopropyl group. Thiazole derivatives are renowned for their diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects .

Properties

IUPAC Name |

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-10(2)17-14(21)8-11-9-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-3/h4-7,9-10H,8H2,1-3H3,(H,17,21)(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSYEAPLUOYOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The process often includes the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Ureido Group: The ureido group is introduced by reacting the thiazole derivative with an isocyanate.

Final Acylation: The final step involves the acylation of the intermediate with isopropyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s acetamide, urea, and thiazole moieties are susceptible to hydrolysis under acidic or basic conditions:

Mechanistic Notes :

-

The acetamide hydrolysis follows nucleophilic acyl substitution, generating a carboxylic acid or carboxylate salt.

-

Urea cleavage under acidic conditions produces aniline and volatile CO₂ .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at the thiazole ring and urea group:

Thiazole C-5 Substitution

Urea Group Modification

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Isocyanates | Bis-urea derivatives | THF, RT, 24h | |

| Triphosgene | Carbamate or isocyanate intermediates | Anhydrous DCM, 0°C | , |

Key Insight :

-

The electron-rich thiazole ring facilitates electrophilic substitution at C-5, while the urea group reacts with isocyanates to form extended networks .

Cyclization Reactions

Intramolecular reactions can yield fused heterocycles:

| Conditions | Product | Catalyst/Reagent | Source |

|---|---|---|---|

| Thermal (150°C, 6h) | Thiazolo[4,5-d]pyrimidine derivatives | – | , |

| Microwave irradiation (120°C) | Quinazolinone-thiazole hybrids | K₂CO₃, DMF |

Example Reaction :

Under microwave conditions, the acetamide’s carbonyl group reacts with adjacent NH from urea to form a six-membered ring .

Oxidation Reactions

The thiazole sulfur and methoxy groups may undergo oxidation:

| Reagent | Site | Product | Source |

|---|---|---|---|

| H₂O₂ (30%) | Thiazole sulfur | Thiazole S-oxide | |

| KMnO₄ (acidic) | Methoxy group | 2-Hydroxyphenylurea-thiazole-acetamide |

Mechanism :

-

Sulfur oxidation forms sulfoxide/sulfone derivatives, altering electronic properties.

-

Demethylation of the methoxy group under strong oxidizers yields phenolic derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids | Biaryl-thiazole hybrids | Pd(PPh₃)₄, K₂CO₃ | , |

| Buchwald-Hartwig | Primary amines | N-arylacetamide derivatives | Pd₂(dba)₃, Xantphos |

Application :

Spectroscopic Characterization Data

Critical analytical data for reaction products (representative examples):

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the urea linkage, forming 2-methoxyphenyl isocyanate.

-

Thermal Decomposition : Above 200°C, the thiazole ring degrades into H₂S and nitriles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide. It has been investigated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays showed that this compound inhibits cell growth in prostate cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study:

In a study evaluating several thiazole derivatives, this compound exhibited promising results against multiple tumor types, indicating its potential as a lead compound for further development in cancer therapies .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings:

A recent publication reported that the compound effectively reduced inflammation markers in animal models, suggesting its potential application in treating inflammatory diseases .

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Another significant application of this compound is its role as a VEGFR-2 inhibitor. VEGFR-2 is critical in angiogenesis, making it a target for cancer therapeutics.

Findings:

The compound was shown to bind effectively to VEGFR-2, inhibiting its activity and consequently reducing tumor vascularization. This property positions this compound as a valuable candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ureido group may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, a comparative analysis with structurally related thiazole derivatives is provided below.

Table 1: Structural and Functional Comparison

*Inferred from structural analogy to MAO-inhibiting thiazoles .

Key Findings

Substitution Position on Thiazole

- The target compound’s 4-position thiazole substitution contrasts with 2(3H)-ylidene (e.g., compounds 4a-4i) and 2-yl (e.g., N-(Thiazol-2-yl)acetamide) derivatives. Positional differences influence electronic properties and steric interactions with biological targets. For instance, 4-substituted thiazoles may exhibit enhanced binding to MAO enzymes due to optimized spatial alignment .

The methoxy group may also enhance solubility relative to non-polar substituents .

Acetamide Side Chain

- The isopropyl group in the target compound likely increases lipophilicity compared to the cyclopentyl group in 4a-4i, which could improve membrane permeability. However, excessive hydrophobicity might reduce aqueous solubility, necessitating further pharmacokinetic studies .

Biological Activity While compounds 4a-4i demonstrate MAO inhibition, the target compound’s activity remains speculative. In contrast, N-(Thiazol-2-yl)acetamide lacks MAO inhibition but shows anti-inflammatory effects, highlighting how minor structural changes drastically alter functionality .

Biological Activity

N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole ring, a methoxyphenyl group, and an isopropyl substituent. Its molecular formula is , with a molecular weight of approximately 444.5 g/mol. The unique combination of functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:

-

Antitumor Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it affects the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The IC50 value for VEGFR-2 inhibition was reported at approximately 0.54 μM, indicating significant potency against this target .

-

Antimicrobial Activity :

- Preliminary tests have demonstrated that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Zone of inhibition values ranged from 9 to 20 mm when tested against various bacterial strains, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL .

Antitumor Activity

A study conducted on the antiproliferative effects of the compound involved screening against several cancer cell lines, including MCF-7 (breast cancer), H460 (lung cancer), and HepG2 (liver cancer). The results are summarized in Table 1:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.66 | 38.76 |

| H460 | 1.20 | 25.00 |

| HepG2 | 3.50 | 15.00 |

These findings suggest that this compound not only inhibits tumor growth but does so selectively, minimizing effects on non-cancerous cells .

Antimicrobial Activity

In antimicrobial assays, the compound was tested against various bacterial strains, yielding the following results:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 12 |

These results indicate that the compound possesses moderate antimicrobial activity, particularly effective against Staphylococcus aureus .

Q & A

Q. How can researchers optimize the synthesis of N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of catalysts, solvents, and reaction conditions. For example:

- Catalyst Screening : Replace traditional AlCl₃ (used in thiazole acetamide synthesis ) with acidic or Lewis acid catalysts (e.g., H₂SO₄, ZnCl₂) to enhance regioselectivity.

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify intermediates .

- Purification : Recrystallization from ethanol or acetonitrile improves purity, as demonstrated in analogous thiazole-acetamide syntheses .

- Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize parameters like temperature, time, and molar ratios .

Table 1 : Comparison of Synthesis Methods

| Catalyst | Solvent | Temperature | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Acetonitrile | RT | 65 | Recrystallization | |

| Glacial Acetic Acid | Acetic Acid | Reflux | 78 | TLC + Recrystallization |

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., urea NH signals at δ 8–10 ppm, thiazole protons at δ 6–8 ppm) .

- IR Spectroscopy : Confirm urea C=O (1640–1680 cm⁻¹) and thiazole C=N (1520–1560 cm⁻¹) stretches .

- X-ray Crystallography : Resolve bond angles and spatial arrangement of the thiazole-urea-acetamide scaffold, as seen in structurally similar compounds .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₃N₅O₃S).

Advanced Research Questions

Q. How do substituent modifications on the thiazole ring influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution and bioassay testing:

- Electron-Withdrawing Groups : Introduce nitro (-NO₂) or chloro (-Cl) at the thiazole 4-position to enhance antimicrobial activity, as observed in related thiazole derivatives .

- Hydrophobic Substituents : Replace the isopropyl group with cyclopropyl or aryl moieties to improve membrane permeability .

- Biological Assays : Test modified analogs against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC (minimum inhibitory concentration) assays .

Table 2 : SAR Trends in Thiazole Derivatives

| Substituent (Position) | Biological Activity (vs. Wild-Type) | Reference |

|---|---|---|

| -NO₂ (4) | ↑ Antimicrobial | |

| -OCH₃ (2-methoxyphenyl) | Moderate COX-2 inhibition |

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the urea moiety’s electron-deficient nature may drive nucleophilic attack .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., COX-2) using software like GROMACS, focusing on hydrogen bonds between urea NH and catalytic residues .

- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., Gaussian) to model hydrolysis or photodegradation pathways under varying pH/temperature .

Q. How should researchers resolve contradictions between experimental data and computational predictions for reaction mechanisms?

- Methodological Answer :

- Iterative Validation : Re-run simulations with adjusted parameters (e.g., solvation models, basis sets) and validate with kinetic studies (e.g., Arrhenius plots) .

- Cross-Platform Analysis : Compare results from multiple software (ORCA, GAMESS) to identify computational artifacts .

- Experimental Triangulation : Use LC-MS to detect transient intermediates not predicted by simulations, then refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.